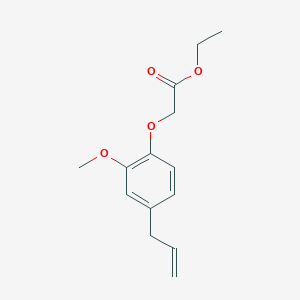

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C14H18O4 and a molar mass of 250.29 g/mol . It is also known as acetyl eugenol or eugenol acetate . The compound exhibits interesting properties and has potential applications in various fields.

Synthesis Analysis

The synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate involves the reaction between eugenol (a natural compound found in essential oils) and ethyl chloroacetate . The esterification process leads to the formation of this compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .

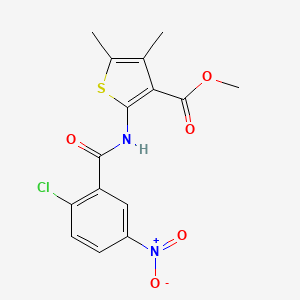

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate consists of an acetate group attached to a phenoxy moiety via an ethyl linker. The allyl group contributes to its unsaturated character. The presence of the methoxy group imparts unique properties to the compound. Refer to the SMILES notation: C=CCC1=CC(=C(C=C1)OCC(=O)OCC)OC .

Scientific Research Applications

1. Synthesis and Characterization in Toxicology

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, synthesized from eugenol, exhibits promising biological potential with moderate toxicity. This compound's synthesis involves the alkylation reaction of eugenol with ethyl bromoacetate and subsequent purification and characterization, including nuclear magnetic resonance techniques (Medeiros et al., 2020).

2. Chemical Reactions and Compound Formation

The compound reacts with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, showcasing its reactivity and potential in chemical synthesis (Novakov et al., 2017).

3. Potential in Drug Synthesis

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various eugenol derivatives, showing potential applications in drug development against numerous diseases (Suryanti et al., 2016).

4. Role in Organic Synthesis

This compound is involved in regio-, diastereo-, and enantioselective allylic alkylation reactions, highlighting its utility in organic synthesis for creating compounds with specific stereochemical configurations (Huang et al., 2014).

5. Applications in Crystal and Molecular Structure Studies

The compound's derivatives are utilized in crystal and molecular structure studies, which are significant for understanding interactions in conjugated addition reactions and biological activities (Kaur et al., 2012).

6. Use in Parahydrogen-Induced Polarization Studies

It is a key component in studies involving parahydrogen-induced polarization of acetates and pyruvates, demonstrating its relevance in advanced MRI visualization techniques (Salnikov et al., 2019).

properties

IUPAC Name |

ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZOOFUMYCULCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)